Tin(II) fluorophosphate glass transition temperature range
Technical Guide: Tin(II) Fluorophosphate Glass Transition Temperature ( ) Range Executive Summary This technical guide analyzes the glass transition temperature ( ) behavior of the Tin(II) Fluorophosphate (Sn-P-O-F) syst...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Tin(II) Fluorophosphate Glass Transition Temperature (
) Range
Executive Summary
This technical guide analyzes the glass transition temperature (
) behavior of the Tin(II) Fluorophosphate (Sn-P-O-F) system.[1] These materials represent a critical class of "Low Melting Glasses" (LMG), offering processing temperatures (C) compatible with thermally sensitive substrates like OLEDs and high-performance polymers.
The
of Sn-P-O-F glasses typically ranges from 80°C to 250°C , driven by the depolymerization of the phosphate network by fluorine and the stereochemical activity of the Sn(II) lone pair. This guide details the structural mechanisms, compositional dependencies, and rigorous synthesis protocols required to stabilize these metastable systems.
Structural Mechanics of Low
The ultra-low
of this system is not accidental; it is a result of aggressive network disruption. To engineer these glasses, one must understand the two primary mechanisms at play: Anionic Depolymerization and Cationic Steric Hindrance .
The "Scissor" Effect (Fluorine)
In a standard phosphate glass, the backbone consists of rigid P-O-P bridges. When Fluorine is introduced (via SnF
), it attacks these bridges. Fluorine is monovalent and acts as a network terminator .
Mechanism:
Result: Long metaphosphate chains (
species) are cut into shorter pyrophosphate () and orthophosphate () units. This reduction in connectivity drastically lowers the energy barrier for viscous flow, thereby lowering .
The "Lone Pair" Effect (Tin II)
Unlike modifier cations (e.g., Na
, Ca) that simply fill voids, Sn(II) possesses a lone pair of electrons.
Steric Hindrance: This lone pair is stereochemically active. It occupies volume within the lattice but forms no bonds, effectively acting as a "void" or "spacer" between polyhedra.
Network Softening: The repulsion from the lone pair distorts the coordination environment, preventing the lattice from packing efficiently or rigidly.
Structural Visualization
The following diagram illustrates the transition from a rigid phosphate network to a depolymerized fluorophosphate melt.
Figure 1: Mechanistic pathway of T_g reduction in Sn-P-O-F systems.
Range & Compositional Dependence
The
is inversely proportional to the SnF content. However, pushing the too low (<100°C) often compromises chemical durability (water resistance).
Comparative Data Table
Composition (mol %)
(°C)
(Crystallization)
Stability ()
Notes
Pure Phosphate (SnO-PO)
~280°C
~350°C
70°C
High durability, too hard for LMG sealing.
Low Fluorine (30SnF-30SnO-40PO)
160 - 180°C
240°C
~70°C
Good balance of durability and flow.
Standard Eutectic (50SnF-20SnO-30PO)
120 - 130°C
210°C
80°C
Industry Standard target.
High Fluorine (60SnF-10SnO-30PO)
< 100°C
~140°C
<40°C
Poor durability; prone to rapid devitrification.
The "Durability Cliff"
Researchers must navigate the trade-off between thermal properties and chemical resistance.
Region A (
C): High network connectivity. Good moisture resistance.[2][3]
Region B (
100-150C): Optimal working range. Durability is acceptable for hermetic sealing if desiccants are used.
Region C (
C): The network is so fragmented that humidity in the air can cause surface hydrolysis (fogging) within hours.
Synthesis & Processing Protocols
Synthesizing Sn-P-O-F glass is non-trivial due to two factors: Fluorine Volatility and Sn(II) Oxidation . The following protocol minimizes these risks.
Critical Pre-requisites
Crucible Material:Vitreous Carbon (Best) or Gold. Avoid Platinum (reacts with reduced P/Sn species) and Silica (reacts with Fluorine).
Atmosphere: Glovebox or flowing Argon/Nitrogen . Oxygen must be excluded to prevent Sn
Sn, which hardens the glass and raises .
Step-by-Step Methodology
Precursor Preparation:
Use Ammonium Dihydrogen Phosphate (NH
HPO) as the P source.
Step 1 (Calcination): React NH
HPO with SnO separately or in a pre-step at 300°C to evolve NH and HO. Do not add SnF yet. Water evolution during the final melt will hydrolyze SnF into HF gas (loss of fluorine).
Batching:
Mix the calcined phosphate/oxide precursor with SnF
in the glovebox.
Melting (The "Fast & Low" Technique):
Place Vitreous Carbon crucible in the furnace under Argon.
Ramp to 400°C - 450°C .
Dwell Time: Short (15–30 minutes).
Why? Long dwell times lead to F volatilization, causing
to drift upward uncontrollably.
Quenching:
Pour melt onto a pre-heated brass or graphite plate (heated to
C).
Warning: Quenching onto a cold plate can cause thermal shock shattering due to the high expansion coefficient (
/K).
Synthesis Workflow Diagram
Figure 2: Optimized synthesis workflow to maintain stoichiometry.
Thermal Characterization Methodology
Measuring
in these systems requires specific DSC (Differential Scanning Calorimetry) parameters to avoid artifacts.
Pan Type: Hermetically sealed Aluminum or Gold pans. (Open pans allow F volatilization during the scan, altering the result).
Ramp Rate: 10 K/min is standard.
Baselines: Run a second heating scan.
Scan 1: Erases thermal history (enthalpic relaxation peaks often mask
).
Cool: Controlled cooling (e.g., 20 K/min).
Scan 2: Measure
(inflection point).
References
Tick, P. A. (1984). Water durable glass compositions.[3] U.S. Patent 4,441,905. Link
Foundational work establishing the Sn-P-O-F glass forming region and durability limits.
Shaw, C. M., & Shelby, J. E. (1988). The effect of stannous fluoride on the properties of stannous phosphate glasses.[3] Physics and Chemistry of Glasses, 29(2), 49-53.
Definitive study on the composition-property relationships in the binary SnF2-P2O5 system.
Brow, R. K. (2000). Review: the structure of simple phosphate glasses. Journal of Non-Crystalline Solids, 263, 1-28. Link
Authoritative review on phosphate network topology and depolymeriz
Morena, R. (2000). Phosphate glasses as alternatives to Pb-based sealing frits. Journal of Non-Crystalline Solids, 263, 382-387. Link
Contextualizes the application of these glasses in hermetic sealing.
Zhu, L., et al. (2014). Broadband visible luminescence in tin fluorophosphate glasses with ultra-low glass transition temperature. AIP Advances, 4, 037110. Link
Modern analysis of Sn-P-O-F glasses with Tg < 150°C.
Preparation of stannous fluorophosphate via hydrothermal synthesis
Application Note: High-Purity Hydrothermal Synthesis of Stannous Fluorophosphate (Sn₂PO₄F) Executive Summary Stannous fluorophosphate (Sn₂PO₄F) is an emerging nonlinear optical (NLO) material and potential electrode cand...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Hydrothermal Synthesis of Stannous Fluorophosphate (Sn₂PO₄F)
Executive Summary
Stannous fluorophosphate (Sn₂PO₄F) is an emerging nonlinear optical (NLO) material and potential electrode candidate, distinguished by its UV transparency and phase-matchable second harmonic generation (SHG) response. Unlike stannic (Sn⁴⁺) compounds, the stereochemically active lone pair on the Sn²⁺ cation induces structural distortions essential for these optical properties.
This guide details a robust hydrothermal synthesis protocol for Sn₂PO₄F. Unlike solid-state fusion, which often leads to oxidation (Sn²⁺ → Sn⁴⁺) or volatilization of fluorine, this hydrothermal route operates at moderate temperatures (180–220°C) under autogenous pressure, ensuring stoichiometric control and phase purity.
Strategic Considerations & Mechanism
The Challenge of Sn(II) Stabilization
The primary failure mode in Sn₂PO₄F synthesis is the uncontrolled oxidation of Tin(II) to Tin(IV) (SnO₂), resulting in yellow/brown impurities and loss of optical transparency.
Mechanism: In aqueous media, Sn²⁺ hydrolyzes to Sn(OH)₂ and readily oxidizes.
Solution: The reaction must occur in an acidic medium (pH < 4) to suppress hydrolysis, and the autoclave environment must be reducing or inert. We utilize a "sacrificial" metallic Tin (Sn⁰) strategy to maintain the Sn(II) equilibrium.
Reaction Pathway
The hydrothermal crystallization follows a dissolution-precipitation mechanism:
Success depends on balancing the solubility products (
) of competing phases like Sn₃(PO₄)₂ (insoluble) and SnF₂ (soluble). A slight excess of Fluoride is often required to mineralize the phase.
Experimental Protocol
Reagents & Equipment
Reagent
Formula
Purity
Role
Stannous Chloride Dihydrate
SnCl₂·2H₂O
≥99.9%
Primary Sn²⁺ Source
Ammonium Dihydrogen Phosphate
NH₄H₂PO₄
≥99.0%
Phosphate Source
Hydrofluoric Acid*
HF (40% aq)
AR Grade
Fluoride Source / pH Control
Tin Powder
Sn⁰
-325 mesh
Reducing Agent (Sacrificial)
Deionized Water
H₂O
18.2 MΩ·cm
Solvent
Safety Note: HF is extremely toxic and corrosive. Use calcium gluconate gel as a safety precaution and work strictly within a fume hood.
Synthesis Workflow
Figure 1: Step-by-step hydrothermal workflow for Sn₂PO₄F synthesis. Red node indicates the critical control point for oxidation prevention.
Detailed Step-by-Step Procedure
Step 1: Precursor Preparation
Deoxygenation: Boil 50 mL of DI water for 10 minutes and cool under Nitrogen (N₂) flow to remove dissolved oxygen.
Sn(II) Solution: Dissolve 4.0 mmol of SnCl₂·2H₂O in 10 mL of the deoxygenated water.
Acidification: Add 0.5 mL of 40% HF dropwise. The solution should remain clear. Note: The HF prevents the formation of Sn(OH)Cl precipitate.
Step 2: Mixing
Dissolve 2.0 mmol of NH₄H₂PO₄ in 5 mL of deoxygenated water.
Slowly add the phosphate solution to the Sn(II) solution under vigorous magnetic stirring. A white precipitate (amorphous Sn-P-F complex) will form immediately.
Critical Step: Add 10 mg of metallic Tin powder (Sn⁰) to the mixture. This acts as a redox buffer, scavenging any trace oxygen during heating.
Step 3: Hydrothermal Treatment
Transfer the suspension into a 23 mL Teflon-lined stainless steel autoclave.
Fill Factor: Ensure the liquid volume is ~60-70% of the liner capacity.
Seal the autoclave tightly.
Place in a convection oven heated to 200°C .
Hold temperature for 48 hours .
Cool naturally to room temperature (approx. rate 5°C/min).[1]
Step 4: Isolation
Open the autoclave. The product should be colorless, rod-like crystals settled at the bottom.
Observation: If the supernatant is yellow, oxidation occurred.
Filter the crystals and wash 3x with DI water and 2x with Ethanol (to remove unreacted chlorides and facilitate drying).
Dry in a vacuum oven at 60°C for 4 hours.
Quality Control & Validation
Phase Identification (XRD)
The synthesized powder must be validated using Powder X-Ray Diffraction (PXRD).
Target Structure: Orthorhombic, Space Group Pnma (No. 62).
Key Peaks (Cu Kα): Look for distinct reflections at 2θ ≈ 20-30° corresponding to the Sn-P-O framework.
Peaks matching Sn₃(PO₄)₂ indicate Fluoride deficiency.
Troubleshooting Table
Observation
Diagnosis
Corrective Action
Yellow/Brown Powder
Sn(II) oxidized to Sn(IV)
Increase Sn⁰ powder amount; ensure tighter autoclave seal; purge water with N₂ longer.
Amorphous / No Crystals
Insufficient mineralization
Increase reaction temperature to 220°C or extend time to 72h.
White Powder (Wrong Phase)
Sn₃(PO₄)₂ formation
Increase HF concentration (Fluoride acts as a structural directing agent).
Corroded Liner
HF concentration too high
Reduce HF; ensure Teflon liner is PFA grade, not standard PTFE if using >220°C.
Safety & Handling
Hydrofluoric Acid (HF): Extremely hazardous. Skin contact may not cause immediate pain but leads to deep tissue necrosis. Always wear a face shield, neoprene gloves, and have calcium gluconate gel immediately accessible.
Autoclaves: Do not exceed the rated pressure limit. For 200°C, ensure the vessel is rated for at least 5 MPa.
References
Materials Project. "SnPO4F (mp-1007694) Crystal Structure." Materials Project, Lawrence Berkeley National Laboratory.
[Link]
Wu, H., et al. "Achieving Broadband Ultraviolet to Mid-Infrared Transparency in... Sn2PO4F." Journal of the American Chemical Society, 2021. (Contextual grounding for Sn2PO4F NLO properties).
[Link]
Makin, S. A. "Stannous fluoride dentifrices."[2] American Journal of Dentistry, 2013.[2] (Background on Sn(II) fluoride stability).
[Link]
Naz, S., et al. "A simple low cost method for synthesis of SnO2 nanoparticles." SN Applied Sciences, 2020.[1] (Reference for Sn(II) oxidation pathways).
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide is designed for material scientists and glass chemists working with stannous fluorophosphate (SnO-P₂O₅-F) systems.[1]
Topic: Preventing Oxidation of Sn²⁺ to Sn⁴⁺ in Fluorophosphate Melts
Status: Operational
Operator: Senior Application Scientist
Welcome to the . You are likely here because your "ultra-low Tg" glass has drifted out of spec, turned hazy, or crystallized.[1] The culprit is almost always the oxidation of Stannous (Sn²⁺) to Stannic (Sn⁴⁺) ions.
In fluorophosphate networks, Sn²⁺ acts as a network modifier , terminating phosphate chains and lowering the Glass Transition Temperature (Tg).[1] Sn⁴⁺ acts as a network intermediate , creating rigid cross-links (Sn-O-P) that drastically increase Tg and induce devitrification (crystallization).[1]
⚡ Diagnostic Triage (FAQ)
Identify your issue before proceeding to the protocol.
Q1: My glass melt is clear but the Tg is 30°C higher than the theoretical value. Why?A: You have partial oxidation. Even a small fraction of Sn²⁺ converting to Sn⁴⁺ increases the network connectivity (cross-linking density). Sn⁴⁺ has a higher field strength than Sn²⁺, tightening the glass structure and raising the Tg.
Q2: The glass appears hazy or opaque after casting. Is this contamination?A: It is likely SnO₂ saturation . Sn⁴⁺ (as SnO₂) has very low solubility in phosphate melts compared to SnO. If oxidation occurs, SnO₂ precipitates as microscopic crystals (Cassiterite), causing haze (Tyndall scattering) or full devitrification.[1]
Q3: I used a Platinum crucible, and the glass stuck to the walls. Why?A: Platinum is not inert to Sn-rich melts. At high temperatures, Sn²⁺ can disproportionate or reduce to metallic Sn, which alloys with the Platinum crucible (damaging it), or the Pt surface acts as an electrode facilitating oxidation.[1] Switch to Vitreous Carbon.
🛠️ Troubleshooting Modules
Module A: The Crucible "Vitreous Shield"
The interface between your melt and the container is the first line of defense.
Crucible Material
Suitability
Mechanism of Failure/Success
Vitreous Carbon
Recommended
Chemically inert to fluoride/phosphate attack. Creates a local reducing environment (C + O₂ → CO/CO₂) that scavenges stray oxygen.[1]
Gold (Au)
Acceptable
Good for low temperatures (<900°C).[1] Inert, but does not actively reduce the melt.[1] Soft and deforms easily.
Platinum (Pt)
Avoid
Risk of Alloying: Sn can reduce to metal and alloy with Pt. Catalysis: Pt surfaces can catalyze oxidation reactions at the melt interface.
Alumina/Silica
Avoid
Corrosion: Fluorides attack oxide ceramics aggressively. Leached Al³⁺/Si⁴⁺ will act as network intermediates, artificially raising Tg.[1]
Module B: The "Redox Buffer" Chemistry
If physical barriers fail, use chemical thermodynamics to force the equilibrium toward Sn²⁺.
1. Carbohydrate Reduction (The "Sugar" Method)
Protocol: Add 0.5 – 1.0 wt% D-Glucose (or Sucrose) to the batch.
Mechanism: As the batch heats, sugar carbonizes.[1] The resulting carbon reacts with dissolved oxygen and reduces transient Sn⁴⁺ back to Sn²⁺.
Warning: Excess sugar leaves black carbon inclusions. Titrate the amount carefully.
2. Ammonium Phosphate Sparging
Protocol: Use NH₄H₂PO₄ as your phosphate source instead of pure oxides.
Mechanism: Decomposition releases Ammonia (NH₃) and Hydrogen, creating a vigorous "internal sparging" effect that flushes oxygen and creates a reducing atmosphere.[1]
Standard: Flowing dry Nitrogen (N₂) or Argon (Ar) at 2–5 L/min.[1]
Advanced:Forming Gas (5% H₂ / 95% N₂).[1] The hydrogen actively scavenges oxygen.
Note: Fluorophosphates are sensitive to hydroxyl (OH) formation.[1] If using Forming Gas, ensure the melt time is short to prevent excessive OH uptake, which ruins IR transmission.[1]
🔬 Experimental Protocol: The Anoxic Melt Workflow
A self-validating system for high-purity Sn-fluorophosphate glass.[1]
Validation: Ensure the crucible is clean; any residue from silicate glasses will act as nucleation sites.
The Melting Cycle:
Place crucible in a tube furnace with a sealed end-cap.
Purge: Flush with Dry
for 30 mins before heating.
Ramp 1: Heat to 250°C (hold 30 min). Allows
to decompose and flush the batch.
Ramp 2: Heat to 450°C–550°C (depending on specific composition).
Soak: Hold for 15–20 minutes. Do not over-soak. Long residence times increase diffusion of oxygen from the furnace atmosphere.
Quenching:
Cast onto a pre-heated Brass or Graphite mold (T_mold ≈ Tg - 20°C).
Immediate Action: Transfer to annealer at Tg.
Quality Check (Self-Validation):
Visual: Glass should be clear/yellowish. Haze = Sn⁴⁺.[2] Black specks = Excess Sugar.
DSC: Measure Tg. If Tg > Expected (e.g., >130°C for this composition), oxidation occurred.[1]
📊 Visualizing the Logic
Diagram 1: The Oxidation Cascade & Prevention
This pathway illustrates how process variables influence the structural state of Tin.
Caption: The transformation of Sn²⁺ to Sn⁴⁺ shifts its role from Modifier to Intermediate, hardening the glass.[1] Reducing agents intercept this shift.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to resolve glass defects.
Caption: A logical branching path to isolate the root cause of glass defects based on visual and thermal evidence.
📚 References
Synthesis of Fluorophosphate Glasses with Low Melting Temperatures.
Source: Materials Science Forum (Roggendorf, H.).[1][3]
Context: Establishes the baseline for low-Tg fluorophosphate synthesis and the use of ammonium phosphate.
Role of Ag+ Ions in Determining Ce3+ Optical Properties in Fluorophosphate Glasses.
Source: ACS Omega.
Context: Validates the use of glucose (sugar) as a reducing agent in fluorophosphate melts to prevent oxidation of polyvalent ions.
[1]
Corrosion of crucible materials and their influence on structure of phosphate glasses.
Source: International Journal of Applied Glass Science.
Context: Details the interaction between phosphate melts and oxide crucibles (Alumina/Silica), supporting the recommendation for Vitreous Carbon.
[1]
Characteristic Reactions of Tin Ions (Sn²⁺, Sn⁴⁺).
Source: Chemistry LibreTexts.[4]
Context: Provides the fundamental chemical basis for using metallic tin to prevent oxidation via comproportionation.
Technical Support Center: Stannous Fluorophosphate (SnFP) Stability
Tier 3 Technical Guide: Reducing Hygroscopicity & Oxidation Introduction: The Stability Paradox Stannous fluorophosphate (SnFP) glasses and powders are prized for their ultra-low melting points ( ) and optical properties...
Stannous fluorophosphate (SnFP) glasses and powders are prized for their ultra-low melting points (
) and optical properties. However, they suffer from a "double-jeopardy" instability mechanism:[1]
Hygroscopic Attack: Water molecules hydrolyze the phosphate backbone (P-O-P bonds).
Redox Instability: The resulting acidic environment accelerates the oxidation of Tin(II) to Tin(IV), destroying the material's performance.
This guide provides field-validated protocols to arrest these mechanisms during synthesis, milling, and storage.
Module 1: Diagnostic & Triage (FAQ)
Q1: My white SnFP powder has turned yellow/orange. Is it still usable?Status:Critical Failure.Root Cause: The color shift indicates the oxidation of
to . This is often catalyzed by moisture absorption which lowers the local pH on the particle surface.
Impact: The glass transition temperature () has likely increased (hardening), and the material will no longer flow at the target temperature.
Action: Discard batch. Review "Inert Milling" protocols below.
Q2: The powder is clumping despite being in a sealed jar. Why?Status:Containment Breach.Root Cause: Standard polyethylene (PE) bottles are permeable to water vapor over time. SnFP is extremely hygroscopic; it pulls moisture through standard plastic walls.
Action: Switch to aluminized mylar bags (heat sealed) or glass jars with Teflon liners. Store in a desiccator with active silica gel.
Q3: We see weight loss during heating. Is this water evaporation?Status:Ambiguous.Analysis: While water loss occurs
, weight loss often indicates the volatilization of Fluorine (as HF or ).
Action: Run TGA-MS (Thermogravimetric Analysis coupled with Mass Spec). If you detect HF, your hydrolysis is advanced (P-F bonds are breaking).
Module 2: The Degradation Mechanism
To solve the problem, you must visualize the enemy. The following pathway illustrates how ambient moisture triggers a cascade of structural failure.
Figure 1: The "Hygroscopic Cascade." Moisture does not just wet the powder; it chemically cleaves the glass network, facilitating the oxidation of stannous ions.
Module 3: Compositional Engineering (The "Chemical Shield")
Modifying the glass network is the most effective way to reduce intrinsic hygroscopicity. The goal is to tighten the network and reduce the availability of hydrolyzable P-O-P bonds.
Dopant Strategy
Mechanism of Action
Recommended Load (mol%)
Effect on Durability
Reference
ZnO Doping
Cross-links phosphate chains (Zn-O-P bonds are more water-stable than P-O-P).
5 - 20%
High. Reduces dissolution rate by ~50%.
[1, 2]
SnO Addition
Increases the ratio of Sn(II), acting as a network modifier that stabilizes the structure against volatility.
30 - 55%
Moderate. Improves density and reduces volatility.
[1]
Nitridation
Replaces bridging Oxygen (-O-) with Nitrogen (-N< or -NH-), significantly tightening the network.
1 - 3 wt%
Very High. Can improve durability by orders of magnitude.
[1]
Sulfonation
Introducing sulfate groups can act as a sacrificial buffer, though less common in SnFP.
< 5%
Low. Primarily used for optical tuning.
[3]
Module 4: Synthesis & Processing Protocols
The majority of hygroscopicity issues arise after the glass is melted, specifically during the milling (powdering) phase where surface area increases exponentially.
Protocol A: Inert Atmosphere Melting
Objective: Prevent initial oxidation during the melt-quench phase.
Crucible Selection: Use Vitreous Carbon or Platinum .[2] Avoid alumina or silica crucibles, as phosphate melts dissolve them, introducing impurities that weaken water resistance [4].
Atmosphere: Melt under flowing Argon (Ar) or dry Nitrogen (
).
Temperature: Maintain
. Exceeding promotes Fluorine volatilization, leaving the structure vulnerable to moisture [5].
Protocol B: The "Dry-Mill" Workflow (Critical)
Objective: Powderize glass without introducing hydroxyl groups.
Figure 2: The Zero-Hydroxyl Processing Line. Note that milling must occur in a sealed environment.
Step-by-Step Milling Instructions:
Environment: All milling must occur in a glovebox with
.
Hardware: Use a Planetary Ball Mill .
Jars/Media: Yttria-Stabilized Zirconia (YSZ). Do not use steel (Fe contamination causes redox issues).
Solvent:Dry Milling is preferred. If wet milling is necessary to achieve sub-micron sizes, use anhydrous toluene or heptane . NEVER use alcohol or acetone, as they contain trace water or can form hydrogen bonds with the phosphate surface.
Sieving: Sieve inside the glovebox.
Packaging: Heat-seal in aluminized Mylar bags inside the glovebox before bringing into the ambient atmosphere.
References
Effect of Lead Compounds on the Properties of Stannous Fluorophosphate Glasses.
Source: ResearchGate.[3]
Summary: Discusses how adding oxides (SnO, ZnO, PbO) and nitridation significantly improves chemical durability and water resistance in Sn-P-F-O systems.
URL:[Link]
Influences of ZnO on the chemical durability and thermal stability of phosphate glasses.
Source: ResearchGate (2025 Data Context).[4]
Summary: Details the structural changes (cross-linking) induced by ZnO doping that prevent hydrolysis.
URL:[Link]
Synthesis of Fluorophosphate Glasses with Low Melting Temperatures.
Source: Trans Tech Publications / ResearchGate.
Summary: Establishes the baseline synthesis protocols (450°C melting) and the role of raw materials in glass stability.
URL:[Link]
Fluoride Glasses: Synthesis and Properties.
Source: SBFisica.
Summary: Authoritative guide on crucible selection (Vitreous Carbon/Pt) and atmosphere control to prevent hydroxyl contamination.
URL:[Link]
Preparation and structure of low-melting-point stannous chlorophosphate glasses.
Source: ResearchGate.[3]
Summary: detailed mechanism of P-O-P bond destruction and the importance of melting time/temperature to maximize
Hydroxyl (-OH) impurities are the primary cause of fluorescence quenching and infrared transmission loss in fluorophosphate glasses. In high-gain laser hosts (e.g., Nd³⁺ or Er³⁺ doped), -OH groups possess a high vibrational energy (~2900–3600 cm⁻¹) that bridges the energy gap of rare-earth transitions, leading to non-radiative decay.
This guide provides a multi-tiered dehydroxylation strategy. We move beyond simple "drying" and implement Reactive Atmosphere Processing (RAP) and Chemical Scavenging to achieve absorption coefficients (
) below .
Module 1: Chemical Dehydration (The Bifluoride Protocol)
The Science:
Thermal drying of raw materials removes adsorbed water but fails to eliminate chemically bonded hydroxyls (P-OH). To break the stable P-OH bond, we introduce a fluorinating agent that lowers the activation energy for dehydroxylation. Ammonium Bifluoride (
) is the industry standard scavenger. It decomposes to generate highly reactive HF in situ, which attacks -OH sites before the glass network fully rigidifies.
The Mechanism:
The reaction proceeds as follows:
Decomposition:
Scavenging:
Experimental Protocol:
Stoichiometry: Add 1–5 wt% excess
to your batch. The exact amount depends on the hygroscopicity of your phosphate precursor (e.g., vs. ).
Pre-Reaction Step (Crucial): Do not ramp immediately to melting temperature.
Hold at 150°C – 200°C for 60 minutes.
Reasoning:
melts at ~126°C.[1] This dwell time allows the liquid bifluoride to wet the batch particles and react with surface moisture before the lattice closes up.
Oxide Substitution: Where possible, replace oxide precursors with fluorides (e.g., use
instead of ). This reduces the initial oxygen budget, forcing the network to favor F-bonding over OH-bonding.
Figure 1: Chemical pathway of ammonium bifluoride scavenging. The in-situ generation of HF is the rate-limiting step for effective P-OH substitution.
Module 2: Reactive Atmosphere Processing (RAP)
The Science:
Even with chemical scavengers, ambient humidity during melting can re-contaminate the melt. RAP involves bubbling a dry, reactive gas through the melt to shift the equilibrium:
(Note: For fluorophosphates, we often use dry or inert carriers to avoid stripping too much fluorine, though is used for aggressive dehydration).
Recommended Setup:
Carrier Gas: High-purity Argon or Nitrogen (5N grade).
Reactive Agent: Dry Oxygen (to prevent phosphate reduction) or
(Carbon Tetrachloride) vapor.
Delivery: Platinum bubbling tube immersed in the melt.
Step-by-Step RAP Workflow:
Drying Train: Pass the carrier gas through a molecular sieve (Zeolite 3A) and a cold trap (-40°C) to ensure dew point < -70°C.
Bubbling Phase:
Insert tube once melt is fluid (approx. 800°C–900°C).
, ), leading to "striae" (refractive index variations).
Fining: Switch to pure dry
for the final 15 minutes to oxidize any reduced species (e.g., from crucible attack) and remove bubbles.
Figure 2: Reactive Atmosphere Processing (RAP) flow. Strict control of gas dryness is required to prevent re-hydroxylation.
Module 3: Troubleshooting & Data Analysis
Diagnosing OH Content:
The "Water Peak" in fluorophosphate glass appears as a broad absorption band centered at 3000–3200 nm (fundamental) with overtones at 2200 nm and 1400 nm .
Calculation:
Calculate the absorption coefficient (
) using the Beer-Lambert law:
Where is absorbance (log(1/T)) and is thickness in cm.
Troubleshooting Table:
Symptom
Probable Cause
Corrective Action
High Loss @ 3000 nm
Insufficient Scavenger
Increase concentration; ensure raw materials are stored in dry box.
Striae / Wavy Glass
Volatilization
Reduce RAP bubbling time; lower melting temperature by 20°C.
Gray/Black Inclusions
Platinum Attack
Reduce concentration (too reducing); switch to Dry for fining.
Bubbles (Seeds)
Incomplete Fining
Increase fining time; ensure viscosity is low enough for bubble rise.
Yellow Discoloration
Phosphate Reduction
Atmosphere is too reducing. Increase partial pressure.
Frequently Asked Questions (FAQ)
Q: Can I use
as a raw material if I add enough bifluoride?A:No. While bifluoride is effective, the stoichiometry required to convert bulk hydroxides generates excessive water vapor, which creates bubbles and destabilizes the glass network. Always start with oxides () or fluorides ().
Q: What is the target absorption coefficient for laser applications?A: For high-performance laser glass, you must target
at 3000 nm. Commercial fiber grades often achieve .
Q: Why do I see a "skin" on my melt surface?A: This is often a volatilization layer where fluorine has escaped, leaving a phosphate-rich crust. This indicates your melting temperature is too high or the crucible lid is not sealing effectively.
References
Effect of OH-content on thermal and chemical properties of SnO-P2O5 glasses.
Source: ResearchGate.[1][2][3][4]
URL:[Link]
Synthesis of Fluorophosphate Glasses with Low Melting Temperatures.
Source: ResearchGate (Trans Tech Publications).
URL:[Link]
Determination of the OH Content of Glasses.
Source: ResearchGate.[1][2][3][4]
URL:[Link]
New Fluorination Reactions of Ammonium Bifluoride.
Source: ResearchGate.[1][2][3][4]
URL:[Link]
Effect of melting parameters during synthesis on the structure and properties of tin fluoride phosphate glasses.
Source: SciSpace.
URL:[Link]
A Senior Application Scientist's Guide to 119Sn Mössbauer Spectroscopy for the Characterization of Tin Fluorophosphate Glasses
Introduction: The Unique World of Tin Fluorophosphate Glasses Tin fluorophosphate (TFP) glasses represent a fascinating class of materials, distinguished by their unusually low glass transition temperatures (Tg), often b...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Unique World of Tin Fluorophosphate Glasses
Tin fluorophosphate (TFP) glasses represent a fascinating class of materials, distinguished by their unusually low glass transition temperatures (Tg), often below 200°C, and a unique combination of properties derived from their mixed-anion structure.[1][2] These glasses are typically composed of tin(II) oxide (SnO), tin(II) fluoride (SnF₂), and phosphorus pentoxide (P₂O₅).[3] Their low melting points make them ideal candidates for applications such as hermetic sealing for temperature-sensitive electronic devices like organic light-emitting diodes (OLEDs).[3]
The structural role of tin in these glasses is complex and pivotal to their final properties. Tin can act as both a network former, participating in the glass backbone, and a network modifier, disrupting the network and creating non-bridging oxygens.[4][5] Furthermore, the oxidation state of tin—whether it exists as Sn(II) or Sn(IV)—profoundly influences the glass's optical, thermal, and chemical characteristics. Understanding and quantifying the local environment and oxidation state of tin is therefore not just an academic exercise; it is critical for designing TFP glasses with tailored functionalities.
While numerous analytical techniques can provide bulk or surface information, ¹¹⁹Sn Mössbauer spectroscopy offers an unparalleled, atom-specific window into the heart of the tin environment. This guide provides an in-depth comparison of ¹¹⁹Sn Mössbauer spectroscopy with other common characterization techniques, demonstrating its indispensable role in the scientific investigation of TFP glasses.
The Unrivaled Insight of ¹¹⁹Sn Mössbauer Spectroscopy
Mössbauer spectroscopy is a nuclear resonance technique based on the recoil-free emission and absorption of gamma rays by atomic nuclei in a solid matrix.[6] For TFP glasses, the focus is the ¹¹⁹Sn isotope. The technique is exquisitely sensitive to the local electronic and magnetic environment of the tin nucleus, providing data through three key "hyperfine" parameters:
Isomer Shift (δ): This parameter measures the difference in the s-electron density at the nucleus between the source and the absorber. It is highly sensitive to the oxidation state of tin. Sn(IV) (s⁰ configuration) has a characteristic δ near 0 mm/s (relative to CaSnO₃), while Sn(II) (s² configuration) exhibits a much larger δ, typically in the range of 2.5–4.0 mm/s.[7][8] This large separation makes the technique a definitive tool for quantifying the Sn(II)/Sn(IV) ratio.
Quadrupole Splitting (ΔE_Q): This parameter arises when the nucleus is situated in an asymmetrical local environment (an electric field gradient). For ¹¹⁹Sn, this splits the absorption peak into a doublet.[6] The magnitude of ΔE_Q provides critical information about the symmetry of the tin coordination sphere. For instance, the stereochemically active 5s² lone pair in Sn(II) often leads to a distorted coordination environment and a large quadrupole splitting.[7]
Linewidth (Γ): The natural linewidth is very narrow, but in glasses, broadening can occur due to a distribution of similar but not identical tin sites, which is characteristic of an amorphous structure.
These parameters allow for a precise deconvolution of the different tin species within the glass matrix, a feat that is often challenging for other techniques.
Experimental Workflow: Acquiring a ¹¹⁹Sn Mössbauer Spectrum
A robust experimental protocol is crucial for obtaining high-quality, reproducible data. The following steps outline a self-validating system for the analysis of TFP glasses.
Step-by-Step Protocol
Sample Preparation:
Rationale: The Mössbauer effect is strongest in solids where recoil is minimized. The sample must have a uniform thickness to ensure consistent gamma-ray absorption.
Procedure:
Grind the TFP glass sample into a fine, homogeneous powder using an agate mortar and pestle. This minimizes preferential orientation effects.
Calculate the optimal sample thickness (absorber density) to maximize the signal-to-noise ratio without causing excessive line broadening. A surface density of 0.1-0.5 mg of ¹¹⁹Sn per cm² is often targeted.
Press the powder into a uniform disk and secure it in a sample holder (e.g., a lead or copper ring with Mylar windows).
Spectrometer Setup and Calibration:
Rationale: Precise velocity calibration is essential for accurate determination of isomer shifts and quadrupole splittings.
Procedure:
Mount a Ba¹¹⁹ᵐSnO₃ or Ca¹¹⁹ᵐSnO₃ gamma-ray source on a velocity transducer.[9] This source provides the 23.8 keV gamma rays needed for ¹¹⁹Sn spectroscopy.
Position the sample between the source and a proportional counter or scintillation detector.
Calibrate the spectrometer velocity scale using a standard reference material, such as a CaSnO₃ absorber or a tin foil.
For TFP glasses, it is often beneficial to conduct measurements at cryogenic temperatures (e.g., 77 K, liquid nitrogen) to increase the recoil-free fraction and improve spectral resolution.
Data Acquisition:
Rationale: Sufficient counting statistics are required to resolve subtle spectral features.
Procedure:
Acquire the spectrum in transmission mode, where the detector measures the gamma rays that pass through the sample.
The transducer moves the source at varying velocities (typically in the range of ±5 mm/s for tin), Doppler shifting the energy of the gamma rays.
Record the number of counts at the detector as a function of the source velocity. Absorption peaks appear at velocities where the gamma-ray energy matches a nuclear transition in the sample.
Continue data collection until the statistical noise in the baseline is sufficiently low (typically several million counts per channel).
Data Analysis and Interpretation:
Rationale: The raw spectrum is a superposition of signals from all tin sites. Mathematical fitting is required to extract quantitative data.
Procedure:
Fit the experimental spectrum using a least-squares fitting program (e.g., NORMOS).[9]
Model the spectrum with one or more components (singlets or doublets) corresponding to different tin environments. Each component is typically described by a Lorentzian line shape.
Extract the hyperfine parameters (δ, ΔE_Q, Γ) and the relative area for each component. The relative area is directly proportional to the population of that specific tin site.
Assign the components to Sn(II) and Sn(IV) based on their isomer shifts. Calculate the Sn(II)/Sn(IV) ratio from their respective relative areas.
Workflow for 119Sn Mössbauer Spectroscopy of Glasses
Comparative Analysis: Mössbauer vs. Alternative Techniques
The true power of a technique is understood best in context. Here, we compare ¹¹⁹Sn Mössbauer spectroscopy with other methods commonly used to characterize TFP glasses. The central theme is that while other techniques provide essential pieces of the puzzle, Mössbauer spectroscopy provides a unique and direct probe of the tin atom that is highly complementary.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides elemental composition and chemical state information.[10] While it is often used to assess tin oxidation states, it has significant limitations compared to Mössbauer spectroscopy for bulk glass analysis.[11][12]
Feature
¹¹⁹Sn Mössbauer Spectroscopy
X-ray Photoelectron Spectroscopy (XPS)
Probe
Gamma Rays
X-rays
Analysis Depth
Bulk (microns to mm)
Surface (~5-10 nm)
Primary Output
Hyperfine parameters (δ, ΔE_Q)
Binding Energy (BE) of core electrons
Oxidation State
Unambiguous. Large, clear separation between Sn(II) and Sn(IV) isomer shifts (δ).
Ambiguous. Small BE shift (~0.7 eV) between Sn(II) and Sn(IV) for the Sn 3d peak, making deconvolution difficult and prone to error.[12]
Coordination Info
High. Quadrupole splitting (ΔE_Q) directly reflects the symmetry of the local environment.
Low. Provides little direct information on local coordination geometry.
Artifacts
Non-destructive, minimal artifacts.
Can be susceptible to surface contamination and X-ray induced reduction of Sn(IV) to Sn(II), skewing results.[12]
Causality: The key difference lies in what is being measured. Mössbauer spectroscopy measures nuclear energy level shifts, which are very sensitive to the valence electron configuration (oxidation state). XPS measures core-level electron binding energies, which are only secondarily affected by the valence state, leading to much smaller, often overlapping shifts. For a bulk material like glass, the surface-sensitive nature of XPS may not be representative of the overall composition, whereas Mössbauer provides a true bulk analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR is a powerful tool for probing the structure of amorphous materials.[13] In TFP glasses, ³¹P and ¹⁹F NMR are particularly valuable for understanding the phosphate and fluoride network connectivity.[14][15]
Feature
¹¹⁹Sn Mössbauer Spectroscopy
NMR Spectroscopy (³¹P, ¹⁹F, ¹¹⁹Sn)
Probe
Gamma Rays (¹¹⁹Sn nucleus)
Radiofrequency waves (probes NMR-active nuclei like ³¹P, ¹⁹F, ¹¹⁹Sn)
Focus
Tin-centric. Directly probes the local environment of all tin atoms.
Network-centric. Primarily provides information on the glass formers (e.g., phosphate Qⁿ units, P-F bonds).[15][16]
Quantitative
Excellent. Sn(II)/Sn(IV) ratio from spectral areas is highly reliable.
Good for network units. Can quantify the relative populations of different structural units (e.g., pyrophosphate vs. orthophosphate).
Sensitivity
High for ¹¹⁹Sn.
High for ³¹P, ¹⁹F. Lower for ¹¹⁹Sn, which can be difficult to measure due to large chemical shift anisotropy.
Synergy, Not Competition: These techniques are exceptionally complementary. NMR excels at describing the overall "house" (the phosphate network structure), while Mössbauer spectroscopy provides a detailed look at the "occupant" (the tin ion's role within that house). For example, a change in the ³¹P NMR spectrum indicating a depolymerization of the phosphate network can be correlated with Mössbauer data showing a change in the tin's coordination environment, providing a complete structural picture.
Vibrational Spectroscopy (Raman & FTIR)
Raman and Fourier-Transform Infrared (FTIR) spectroscopies probe the vibrational modes of the chemical bonds within the glass network.[17][18]
Feature
¹¹⁹Sn Mössbauer Spectroscopy
Vibrational Spectroscopy (Raman/FTIR)
Probe
Nuclear transitions
Molecular vibrations
Focus
Tin-centric. Direct probe of the tin atom's electronic state and symmetry.
Network-centric. Probes the phosphate backbone (e.g., P-O-P, P=O vibrations) and other network bonds.[1][5]
Information
Oxidation state, coordination symmetry, magnetic properties.
Phosphate chain length (Qⁿ speciation), presence of specific functional groups, P-F vs. P-O bonding.
Directness
Provides direct, quantitative information on Sn(II) vs. Sn(IV).
Provides indirect information on the tin environment; changes in the network vibrations imply a change in the modifier's role.
Causality: A researcher might observe a shift in the P-O-P stretching mode in a Raman spectrum, suggesting a change in the glass network's connectivity.[1] Mössbauer spectroscopy can then directly answer why this change occurred by revealing if, for example, the Sn(II)/Sn(IV) ratio changed, or if Sn(II) adopted a different coordination, thereby altering its interaction with the phosphate chains.
Synergistic role of Mössbauer spectroscopy with other techniques.
Conclusion: The Indispensable Role of ¹¹⁹Sn Mössbauer Spectroscopy
For researchers, scientists, and professionals working on the development of tin fluorophosphate glasses, a multi-technique approach is essential for a comprehensive understanding of structure-property relationships. While techniques like NMR and vibrational spectroscopy provide invaluable information about the overall glass network, and XPS can probe surface chemistry, ¹¹⁹Sn Mössbauer spectroscopy stands alone in its ability to directly, unambiguously, and quantitatively characterize the oxidation state and local coordination environment of tin in the bulk material.
It provides the definitive data on the Sn(II)/Sn(IV) ratio, a critical parameter controlling the glass's properties. It elucidates the symmetry of the tin sites, offering direct insight into its role as a network former or modifier. This level of specific, quantitative information is not just complementary; it is fundamental. By integrating Mössbauer data with results from other techniques, one can build a complete and robust model of the glass structure, accelerating the design of new materials with precisely engineered properties for advanced applications.
A Senior Application Scientist's Guide to 31P and 19F MAS-NMR for Characterizing Fluorophosphate Networks
Audience: Researchers, scientists, and drug development professionals engaged in materials science, particularly those working with amorphous or glassy materials, biomaterials, and specialty optics. Objective: This guide...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals engaged in materials science, particularly those working with amorphous or glassy materials, biomaterials, and specialty optics.
Objective: This guide provides an in-depth comparison of ³¹P and ¹⁹F Magic Angle Spinning (MAS) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of fluorophosphate (FP) networks. It moves beyond procedural lists to explain the causality behind experimental choices, offering field-proven insights into leveraging these powerful techniques, both individually and in tandem, to elucidate atomic-level structure and connectivity.
The Challenge of Amorphous Networks: Why NMR Spectroscopy is Essential
Fluorophosphate glasses and materials are critical components in a range of advanced applications, from high-power lasers to biocompatible implants.[1] Their performance is intrinsically linked to their atomic-level structure: the arrangement of the phosphate backbone, the role of fluorine as a network modifier or participant, and the coordination environment of various cations.
Unlike crystalline materials, these amorphous networks lack long-range order, rendering traditional diffraction techniques less effective for detailed structural analysis. This is where solid-state NMR, particularly MAS-NMR, excels. It is a powerful, element-specific probe of the local chemical environment, capable of providing quantitative data on coordination, connectivity, and intermediate-range order.[2][3]
This guide focuses on the two most informative nuclei for FP networks:
³¹P (spin-½, 100% natural abundance): The backbone of the phosphate network.
¹⁹F (spin-½, 100% natural abundance): A highly sensitive probe of its own environment and its interactions with the phosphate structure.[4][5]
By combining insights from both nuclei, we can construct a detailed structural model that is unattainable with most other analytical methods.
Probing the Network: What ³¹P and ¹⁹F Nuclei Reveal
The power of ³¹P and ¹⁹F MAS-NMR lies in their ability to resolve distinct chemical environments, which manifest as separate peaks in the NMR spectrum. The position of these peaks (chemical shift) is highly sensitive to the local atomic arrangement.
³¹P MAS-NMR: Mapping the Phosphate Backbone
³¹P MAS-NMR is the primary tool for understanding the degree of polymerization in the phosphate network.[3][6] The structure is described using the Qⁿ notation, where 'n' is the number of bridging oxygen atoms connecting a given PO₄ tetrahedron to neighboring phosphate or other network-forming units.
The ³¹P chemical shift is highly sensitive to 'n', allowing for the deconvolution and quantification of these species.[2][3][7]
Table 1: Typical ³¹P Chemical Shift Ranges for Qⁿ Species in Phosphate Glasses
Qⁿ Species
Description
Typical Chemical Shift (δ) Range (ppm)
Q³
A phosphate tetrahedron linked to three other tetrahedra (e.g., in P₂O₅ glass).
-35 to -50
Q²
A phosphate tetrahedron in the middle of a chain, linked to two others.
-15 to -30
Q¹
A phosphate tetrahedron at the end of a chain, linked to one other.
0 to -15
Q⁰
An isolated orthophosphate tetrahedron (e.g., PO₄³⁻).
+5 to +15
Note: These ranges are approximate and can be influenced by the type of counter-ions and the presence of fluorine.[2][3]
The introduction of fluorine, which can replace non-bridging oxygens to form P-F bonds, further influences the ³¹P chemical shift, typically causing a shift to more negative ppm values (increased shielding). This effect allows us to differentiate between purely phosphate (P-O) and fluorophosphate (P-O/F) environments.
¹⁹F MAS-NMR: A Sensitive Reporter of Cationic Environments
¹⁹F NMR is an exceptionally sensitive technique due to fluorine's high gyromagnetic ratio.[4] In FP glasses, the ¹⁹F chemical shift provides detailed information about the coordination environment of the fluoride ions. Fluorine does not typically form bridging bonds (P-F-P) but rather coordinates with various cations in the network.
¹⁹F MAS-NMR can distinguish between different F-M(n) species, where 'M' is a cation (e.g., Al³⁺, Ca²⁺, Na⁺) and 'n' represents the number of coordinating cations.[8][9] For instance, distinct resonances can often be resolved for:
Fluorine bonded to network formers (e.g., Al-F).
Fluorine primarily coordinated by network-modifying cations (e.g., F-Ca(n), F-Na(n)).
This allows for a detailed understanding of how fluorine is incorporated into the glass and its role in charge balancing and structural modification.[8][10]
Synergy in Spectroscopy: A Multi-Nuclear Approach
While single-nucleus experiments are informative, the true power comes from combining them through multi-dimensional and correlation spectroscopy. This approach moves from identifying individual species to mapping their physical proximity and connectivity.
Comparative Analysis of NMR Techniques
Technique
Information Gained
Strengths
Limitations
1D ³¹P MAS-NMR
Quantitative distribution of Qⁿ phosphate species.[7]
Direct, quantitative measure of network polymerization.
Provides no direct information on connectivity or fluorine proximity.
1D ¹⁹F MAS-NMR
Speciation of fluorine environments (e.g., Al-F vs. F-Ca(n)).[8]
High sensitivity; excellent probe of cation environments.[4]
Can suffer from broad lines and overlapping signals; provides no direct info on phosphate network.
2D ³¹P-¹⁹F HETCOR
Direct P-F bonding and through-space correlations.
Unambiguously identifies phosphate groups that are bonded to fluorine.
Requires longer experiment times; interpretation can be complex.
2D ³¹P-³¹P DQ-MAS
P-O-P connectivity and network topology.
Reveals which Qⁿ species are bonded to each other, mapping the network structure.[7]
Can be technically demanding and requires significant signal-to-noise.
Raman/IR Spectroscopy
Vibrational modes of phosphate and fluorophosphate groups.
Fast, complementary information on functional groups.
Often provides overlapping bands; difficult to quantify species accurately.[1]
X-ray Photoelectron Spectroscopy (XPS)
Elemental composition and some chemical state information.
Surface sensitive; good for compositional analysis.
Not a bulk technique; provides limited structural detail compared to NMR.
Experimental Protocols: From Sample to Spectrum
The following protocols are designed to be self-validating systems, with explanations for key parameter choices.
Workflow Overview
The process of characterizing FP networks by NMR follows a logical progression from initial survey scans to advanced correlation experiments.
Caption: General workflow for FP glass characterization using NMR.
Protocol 1: Standard 1D ³¹P MAS-NMR
Sample Preparation: Grind the fluorophosphate glass to a fine, homogenous powder. Pack it tightly into a zirconia MAS rotor (e.g., 2.5 mm or 4 mm diameter).
Spectrometer Setup: Insert the sample into the MAS probe. Tune and match the probe to the ³¹P frequency (e.g., 121 MHz on a 300 MHz spectrometer).
Spinning: Set the MAS rate to a high value, typically >15 kHz.
Causality: High spinning speeds are essential to average out anisotropic interactions (dipolar coupling, chemical shift anisotropy), which broadens the signals in solid samples. This leads to significantly narrower lines and higher resolution.
Acquisition Parameters:
Pulse Sequence: Use a simple pulse-acquire sequence or, for broad lines, a rotor-synchronized spin-echo sequence (90° - τ - 180° - τ - acquire).
Causality: A spin-echo is crucial for amorphous samples as it refocuses the signal to create a full echo, preventing baseline distortions and artifacts that can arise from acquiring only the initial part of the rapidly decaying signal.
90° Pulse Width: Calibrate the pulse width for ³¹P (typically 2-4 µs).
Recycle Delay: Set to at least 5 times the longest ³¹P T₁ relaxation time of your sample. For phosphate glasses, this can be 60-300 s.[3]
Causality: This delay is critical for quantitation. It ensures the magnetization fully returns to equilibrium before the next pulse, guaranteeing that the resulting peak areas are directly proportional to the number of nuclei.[11]
Reference: Reference the spectrum externally to a standard like 85% H₃PO₄ (0 ppm).[9]
Processing: Apply an exponential line broadening factor, Fourier transform the data, and perform phase and baseline corrections. Deconvolute the resulting spectrum to quantify the relative areas of the Qⁿ species.
Protocol 2: Standard 1D ¹⁹F MAS-NMR
Sample Preparation: Same as for ³¹P. Note: due to the high sensitivity of ¹⁹F, background signals from fluorine-containing components in the probe (e.g., Teflon) can be an issue. A background scan with an empty rotor is highly recommended.
Spectrometer Setup: Tune and match the probe to the ¹⁹F frequency (e.g., 282 MHz on a 300 MHz spectrometer).
Spinning: Set the MAS rate to the highest stable speed possible for the chosen rotor (e.g., 30 kHz for a 2.5 mm rotor).
Causality: ¹⁹F nuclei experience strong homonuclear dipolar couplings. Very fast spinning is required to effectively average these interactions and achieve high resolution.
Acquisition Parameters:
Pulse Sequence: A spin-echo sequence is highly recommended due to the broad lines typical of glasses.
90° Pulse Width: Calibrate the ¹⁹F pulse width.
Recycle Delay: ¹⁹F T₁ values can be very long in solids. A long recycle delay (e.g., 120 s) may be necessary for quantitative results.[2][9]
Reference: Reference the spectrum to a standard like C₆F₆ or CFCl₃.
Processing: Similar to the ³¹P spectrum, process the data and identify the different fluorine environments based on their chemical shifts.
This experiment identifies phosphorus atoms that are spatially close to fluorine atoms.
Caption: Logical flow of a ¹⁹F to ³¹P HETCOR experiment.
Setup: Use a double-resonance probe tuned to both ¹⁹F and ³¹P frequencies. Use the same high spinning speed as for the 1D experiments.
Acquisition Parameters:
Pulse Sequence: Use a standard cross-polarization (CP-MAS) sequence with variable evolution time (t₁) for the indirect dimension.
Cross-Polarization Contact Time: This is a critical parameter. A short contact time (e.g., 0.5-2 ms) selectively enhances signals from ³¹P nuclei that are strongly coupled (i.e., closely bonded) to ¹⁹F.
Causality: The efficiency of magnetization transfer via CP depends on the strength of the dipolar coupling, which is inversely proportional to the cube of the distance between the nuclei. Optimizing the contact time allows you to selectively probe specific distances.
Recycle Delay: The recycle delay is now determined by the T₁ of the ¹⁹F nuclei, which are excited first. This is often shorter than the ³¹P T₁, leading to a significant time saving per scan.
Processing: A 2D Fourier transform is applied to the data. The resulting 2D spectrum will have the ¹⁹F spectrum along one axis and the ³¹P spectrum along the other. A cross-peak at a specific (¹⁹F, ³¹P) coordinate indicates that the phosphorus environment (e.g., Q¹) is in close spatial proximity to that specific fluorine environment (e.g., F-Ca(n)).
Conclusion: Building a Coherent Structural Picture
The individual application of ³¹P and ¹⁹F MAS-NMR provides quantitative speciation of the primary components in fluorophosphate networks. However, the true scientific value is realized when these techniques are combined. The synergistic use of 1D survey experiments and 2D correlation spectroscopy allows researchers to move beyond a simple list of components to a detailed, validated model of the amorphous network, revealing the interplay between the phosphate backbone and the fluorine modifiers. This level of structural insight is indispensable for rationally designing new materials with tailored optical, mechanical, or biological properties.
References
Structural investigation of fluorophosphate glasses by 19F, 31P MAS-NMR and IR spectroscopy. (2015). CORE. [Link]
31P MAS NMR and DFT study of crystalline phosphate matrices. (n.d.). PubMed. [Link]
31P NMR study of magnesium phosphate glasses. (2009). ResearchGate. [Link]
Quantitative 31P NMR Analysis of Lignins and Tannins. (2021). IRIS. [Link]
31P NMR characterisation of phosphate fragments during dissolution of calcium sodium phosphate glasses. (n.d.). Royal Society of Chemistry. [Link]
Fluorophosphate Upconversion-Luminescent Glass-Ceramics Containing Ba2LaF7:Er3+ Nanocrystals: An Advanced Solid-State Nuclear Magnetic Resonance Study. (2021). ACS Publications. [Link]
Characterisation of fluorine containing glasses by 19F, 27Al, 29Si and 31P MAS-NMR spectroscopy. (n.d.). PubMed. [Link]
Characterisation of fluorine containing glasses by F, Al, Si and P MAS-NMR spectroscopy. (2006). ResearchGate. [Link]
Solid-State NMR 19F-1H-15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multi-fluorinated Proteins. (2022). PubMed Central. [Link]
X-Nucleus NMR: 31P and 19F. (2010). University of Wisconsin-Madison. [Link]
NMR Spectroscopy in Glass Science: A Review of the Elements. (2018). National Institutes of Health. [Link]
Solid-State NMR 19F−1H−15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multifluorinated Proteins. (2022). Hong Lab MIT. [Link]
NMR Spectroscopy in Glass Science: A Review of the Elements. (2018). MDPI. [Link]
Fluorine-19 or phosphorus-31 NMR spectroscopy: a suitable analytical technique for quantitative in vitro metabolic studies of fluorinated or phosphorylated drugs. (2005). PubMed. [Link]
High-resolution (19)F MAS NMR spectroscopy: structural disorder and unusual J couplings in a fluorinated hydroxy-silicate. (2010). Semantic Scholar. [Link]
Review on the structural analysis of fluoride-phosphate and fluoro-phosphate glasses. (2019). Alfred University. [Link]
Simultaneous Broadband Suppression of Homonuclear and Heteronuclear Couplings in 1H NMR Spectroscopy. (2020). National Institutes of Health. [Link]
Comparative Guide: Dissolution Kinetics of Sn-Based vs. Zn-Based Phosphate Glasses
This guide provides an in-depth technical comparison of the dissolution kinetics and chemical durability of Tin (Sn)-based versus Zinc (Zn)-based phosphate glasses. It is designed for researchers and formulation scientis...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the dissolution kinetics and chemical durability of Tin (Sn)-based versus Zinc (Zn)-based phosphate glasses. It is designed for researchers and formulation scientists requiring precise control over glass degradation rates for applications such as hermetic sealing, controlled drug release, and bioresorbable implants.
Executive Summary
In the hierarchy of phosphate glass durability, Zinc (Zn)-based glasses generally exhibit superior chemical durability (slower dissolution rates) compared to Tin (Sn)-based glasses of equivalent molar composition.
Zn-Phosphate: Acts as a network intermediate, increasing cross-linking density (
connectivity), leading to dissolution rates in the range of to (approx. ).
Sn-Phosphate: The
ion possesses a stereochemically active lone pair (5s²), which disrupts the glass network, lowers the glass transition temperature (), and creates "open" structural volumes that facilitate water ingress. This results in faster hydrolysis, often 1–2 orders of magnitude higher than Zn-analogs unless modified with stabilizing oxides (e.g., ).
Structural Chemistry & Mechanism (The "Why")
The dissolution rate is governed by the hydrolysis of P-O-P bonds. The cation's field strength and coordination geometry dictate how accessible these bonds are to water molecules.
Zinc (Zn) Network Architecture
Zinc acts as an intermediate oxide . In phosphate networks,
typically adopts a tetrahedral coordination (). It cross-links adjacent phosphate chains, effectively "stitching" the network together. This increases the network rigidity and steric hindrance against water attack.
Tin (Sn) Network Architecture
Tin (
) acts primarily as a network modifier with a unique structural feature: the stereochemically active lone pair. typically adopts a trigonal pyramidal geometry ( or with a gap). The lone pair occupies space within the lattice but forms no bonds, creating:
Lower Cross-linking Density: Fewer bridging oxygens per cation compared to Zn.
Free Volume: Channels that allow faster diffusion of water molecules (
or ) into the matrix.
Mechanistic Visualization
The following diagram illustrates the structural difference leading to differential hydrolysis rates.
Caption: Comparative hydrolysis pathways. The Sn lone pair creates free volume, accelerating water diffusion and P-O-P bond rupture compared to the tighter Zn-crosslinked network.
Comparative Dissolution Performance Data
The following data summarizes dissolution rates in neutral aqueous conditions (pH 7, 37–50°C). Note that specific rates vary by O/P ratio and thermal history.
Feature
Zn-Phosphate Glass ()
Sn-Phosphate Glass ()
Dissolution Rate
Low: ()
High: ()
Glass Transition ()
Medium: 400°C – 550°C
Low: 150°C – 300°C
pH Sensitivity
Stable in neutral/alkaline; dissolves in acid.
Highly sensitive to both acidic and basic extremes.
Dissolution Mode
Congruent: Uniform surface erosion.
Incongruent: Often involves precipitation of crystalline phases (e.g., ).
Key Insight: While Sn-glasses dissolve faster, they are unique in their ability to be processed at very low temperatures (
), making them the only viable option for encapsulating temperature-sensitive drugs or electronics, despite the durability trade-off.
Experimental Protocol: Static Dissolution Assay
To generate reproducible dissolution data, researchers should follow a modified MCC-1 (static leach) protocol. This method eliminates flow-rate variables and focuses on intrinsic material breakdown.
Protocol Workflow
Caption: Step-by-step workflow for determining normalized elemental leach rates (
) in phosphate glasses.
Detailed Methodology
Sample Prep: Cast glass discs (10mm
) and anneal at . Polish surfaces to a 1 m finish to standardize surface area.
Immersion: Place sample in a PTFE container with Deionized Water or Phosphate Buffered Saline (PBS). Maintain a Surface Area to Volume (SA/V) ratio of 0.1 cm⁻¹ (e.g., 10 cm² sample in 100 mL fluid).
Incubation: Store at 37°C (physiological) or 50°C (accelerated).
Quantification:
Gravimetric: Remove, dry, and weigh sample (
).
ICP-OES: Analyze leachate for P, Zn, and Sn concentrations.
Calculation: Calculate the Normalized Leaching Rate (
):
Where is ion concentration, is leachate volume, is mass fraction of element in glass, is surface area, and is time.
References
ResearchGate. Dissolution Behaviour of ZnO-P2O5 Glasses in Water. (2025).[1][2][3][4][5][6] Retrieved from
ScienceDirect. Structure and properties of x SnO–(100 – x) P2O5 glasses. (2004). Retrieved from
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A Researcher's Guide to Elucidating Tin Oxidation States using X-ray Photoelectron Spectroscopy
For researchers, scientists, and professionals in drug development, understanding the surface chemistry of materials is paramount. X-ray Photoelectron Spectroscopy (XPS) stands as a cornerstone technique for this purpose...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, understanding the surface chemistry of materials is paramount. X-ray Photoelectron Spectroscopy (XPS) stands as a cornerstone technique for this purpose, offering detailed insights into elemental composition and chemical states. This guide provides an in-depth comparison and practical protocols for the XPS analysis of tin (Sn), focusing on the nuanced yet critical task of distinguishing its primary oxidation states: metallic tin (Sn(0)), tin(II), and tin(IV).
The accurate determination of Sn oxidation states is crucial in a multitude of applications, from catalysis and energy storage to the development of novel pharmaceutical formulations where tin compounds can act as active ingredients or excipients. This guide moves beyond a simple recitation of procedures to explain the underlying principles and rationale behind experimental choices, ensuring a robust and reliable analysis.
The Foundation: Understanding Sn 3d Photoelectron Spectra
The primary XPS region of interest for tin is the Sn 3d core level. Due to spin-orbit coupling, this single peak is split into a doublet: the Sn 3d₅/₂ and Sn 3d₃/₂ peaks.[1] The intensity ratio of these two peaks is theoretically fixed at 3:2, and their separation in binding energy is consistently around 8.4 eV.[2] These fundamental characteristics serve as internal validation points during data analysis.
The binding energy of the Sn 3d₅/₂ peak is the principal indicator of the tin's oxidation state. As the oxidation state of an element increases, the core electrons become more tightly bound to the nucleus due to a decrease in electron shielding. This results in a higher kinetic energy required to eject the photoelectrons, and consequently, a higher binding energy is recorded.[3]
Comparative Analysis of Sn Oxidation States
While the principle of binding energy shifts is straightforward, the practical identification of tin's oxidation states can be challenging due to the small differences in their binding energies, particularly between Sn(II) and Sn(IV). The following table summarizes the typical Sn 3d₅/₂ binding energy ranges for the different oxidation states, compiled from various authoritative sources.
Broader peak than Sn(0). Significant overlap with the Sn(IV) peak can make deconvolution challenging.[4]
Sn(IV)
SnO₂
486.6 - 487.2
Generally at a higher binding energy than Sn(II). Often requires advanced analysis of valence band or Auger peaks for unambiguous identification.[4][5]
Note: These are typical ranges, and the exact binding energies can be influenced by the specific chemical environment of the tin atoms.
Given the overlapping nature of the Sn(II) and Sn(IV) peaks, relying solely on the Sn 3d core level can be insufficient. To enhance the accuracy of oxidation state determination, two alternative approaches are highly recommended:
Valence Band Spectra Analysis: The valence band region of the XPS spectrum, while having a lower signal intensity, provides a unique fingerprint of the electronic structure. SnO and SnO₂ exhibit distinct features in their valence band spectra, which can be used for unambiguous identification.[6]
Modified Auger Parameter (α'): The Auger parameter is independent of sample charging and is highly sensitive to the chemical state. It is calculated by combining the binding energy of a photoelectron peak with the kinetic energy of an Auger peak. The modified Auger parameter for tin oxides provides a more distinct separation between Sn(II) and Sn(IV) states compared to their core-level binding energies alone.
Experimental Workflow for Sn Oxidation State Analysis
The following diagram and detailed protocol outline a robust workflow for the acquisition and analysis of XPS data for tin oxidation states.
Caption: A comprehensive workflow for the XPS analysis of tin oxidation states, from sample preparation to advanced data interpretation.
Detailed Step-by-Step Experimental Protocol
Part 1: Data Acquisition
Sample Preparation:
For powder samples, press the material into a clean indium foil or onto a carbon adhesive tape. Ensure a smooth, uniform surface.
For thin films, mount the substrate on a sample holder using compatible clips or adhesive.
Minimize exposure to ambient air to reduce surface contamination.
Instrument Setup and Calibration:
Ensure the XPS instrument is properly calibrated using standard reference materials (e.g., Au 4f₇/₂ at 84.0 eV, Cu 2p₃/₂ at 932.7 eV).
Use a monochromatic Al Kα X-ray source for high-resolution analysis.
Data Acquisition Parameters:
Survey Scan: Acquire a wide scan (0-1100 eV) to identify all elements present on the surface.
High-Resolution Scans:
Sn 3d: Acquire a high-resolution spectrum of the Sn 3d region (typically 480-505 eV) with a low pass energy (e.g., 20 eV) to resolve the different chemical states.
C 1s: Acquire a high-resolution spectrum of the C 1s region (typically 280-295 eV) for charge referencing.
O 1s: Acquire a high-resolution spectrum of the O 1s region (typically 525-540 eV) to investigate the oxygen bonding environment.
Valence Band: Acquire a spectrum of the valence band region (typically 0-30 eV) for distinguishing SnO and SnO₂.
Auger Scan: Acquire the Sn MNN Auger spectrum for calculating the modified Auger parameter.
Part 2: Data Analysis
Charge Referencing:
For non-conductive samples, calibrate the binding energy scale by setting the adventitious carbon C 1s peak (C-C, C-H component) to 284.8 eV.[7][8][9] Be aware that this method has limitations and should be applied consistently.[10][11]
Background Subtraction:
Apply a Shirley background to the high-resolution spectra to remove the inelastic scattering background.[4][12] The selection of the background endpoints should be in flat regions on either side of the peak of interest.[3]
Peak Fitting of the Sn 3d Spectrum:
Use a peak fitting software (e.g., CasaXPS).[13][14]
Model the Sn 3d spectrum with synthetic peaks using a Gaussian-Lorentzian (pseudo-Voigt) lineshape.[1][15]
Crucial Constraints for Accurate Fitting:
Spin-Orbit Splitting: Constrain the binding energy separation between the Sn 3d₅/₂ and Sn 3d₃/₂ components of each chemical state to ~8.4 eV.
Area Ratio: Constrain the area ratio of the Sn 3d₅/₂ to Sn 3d₃/₂ peaks to 3:2.
Full Width at Half Maximum (FWHM): For a given chemical state, the FWHM of the Sn 3d₅/₂ and Sn 3d₃/₂ peaks should be constrained to be equal.
Start by fitting the most well-defined peaks first. Add additional components for other oxidation states as necessary, ensuring that the overall fit (the sum of the synthetic peaks) accurately represents the experimental data.
Quantification:
Determine the relative atomic concentrations of the different Sn oxidation states from the areas of the fitted Sn 3d₅/₂ peaks, corrected by their respective relative sensitivity factors (RSFs).
Advanced Analysis for Ambiguous Cases:
Valence Band Analysis: Compare the experimental valence band spectrum to reference spectra of pure SnO and SnO₂ to confirm the oxidation state.[6]
Modified Auger Parameter (α'): Calculate the modified Auger parameter using the following equation: α' = BE(Sn 3d₅/₂) + KE(Sn MNN). Compare the calculated value to literature values for known tin compounds to aid in chemical state identification.
Conclusion
The determination of tin oxidation states by XPS is a powerful but nuanced analytical task. A meticulous experimental approach, coupled with a rigorous and well-constrained data analysis protocol, is essential for obtaining reliable and reproducible results. By moving beyond a simple analysis of the Sn 3d core level and incorporating valence band and Auger parameter analysis, researchers can confidently distinguish between Sn(0), Sn(II), and Sn(IV) states, thereby gaining a deeper understanding of their material's surface chemistry. This guide provides the foundational knowledge and practical steps to achieve this, empowering scientists to leverage the full potential of XPS in their research and development endeavors.
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